molecular formula C27H24N2O2S B560395 JGB1741 CAS No. 1256375-38-8

JGB1741

Cat. No.: B560395
CAS No.: 1256375-38-8
M. Wt: 440.561
InChI Key: FWUWBVFRROBPPF-XLNRJJMWSA-N
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Description

. Sirtuin 1 is a member of the sirtuin family of proteins, which are involved in regulating cellular processes such as aging, transcription, and apoptosis.

Biochemical Analysis

Biochemical Properties

JGB1741 interacts with the sirtuins (SIRTs), a family of NAD±dependent histone deacetylases involved in gene regulation . It shows relatively weak inhibition for SIRT2 and SIRT3 . The nature of these interactions involves the inhibition of SIRT1, which has implications for longevity, cancer, gene regulation, energy homeostasis, and apoptosis .

Cellular Effects

This compound has been shown to inhibit the proliferation of human metastatic breast cancer cells, MDA-MB 231 . It dose-dependently increases p53 acetylation and p53-mediated apoptosis in these cells . This suggests that this compound influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the sirtuins . It inhibits SIRT1, leading to increased acetylation of p53, a protein that plays a crucial role in preventing cancer formation .

Temporal Effects in Laboratory Settings

It has been shown to have a potent inhibitory effect on the proliferation of MDA-MB 231 cells, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

Given its role as a SIRT1 inhibitor, it likely interacts with enzymes and cofactors involved in the NAD±dependent histone deacetylation pathway .

Transport and Distribution

Given its molecular structure and its interactions with SIRT1, it is likely that it can readily cross cell membranes .

Subcellular Localization

Given its role as a SIRT1 inhibitor, it is likely that it localizes to the nucleus where SIRT1 is known to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JGB1741 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), along with catalysts and reagents like palladium on carbon (Pd/C) and sodium hydride (NaH) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

JGB1741 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

JGB1741 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high selectivity for Sirtuin 1 over other sirtuin family members, such as Sirtuin 2 and Sirtuin 3. This selectivity makes it a valuable tool for studying the specific role of Sirtuin 1 in cellular processes and its potential as a therapeutic target in cancer research .

Biological Activity

JGB1741, a small molecule inhibitor targeting SIRT1 (Sirtuin 1), has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is designed based on the structure of sirtinol, a known SIRT1 inhibitor, and exhibits significant biological activity against various cancer cell lines. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in cancer treatment, and relevant case studies.

SIRT1 is a NAD+-dependent deacetylase involved in various cellular processes, including apoptosis, DNA repair, and metabolism. In cancer biology, SIRT1 can function as either a tumor suppressor or promoter depending on the context and type of cancer. Inhibition of SIRT1 by this compound leads to:

  • Induction of Apoptosis : this compound induces apoptosis in cancer cells through mechanisms involving the release of cytochrome c from mitochondria, modulation of the Bax/Bcl2 ratio, and cleavage of PARP (Poly (ADP-ribose) polymerase) .
  • Alteration in Acetylation Levels : Treatment with this compound increases acetylation levels of histones H3 and p53, which are critical for regulating gene expression and promoting cell death pathways .
  • Caspase Activation : The compound activates multicaspases, leading to enhanced apoptotic signaling within the cells .

Efficacy in Cancer Cell Lines

This compound has been tested against several cancer cell lines, demonstrating varying degrees of efficacy:

Cell LineIC₅₀ (μM)Mechanism of Action
MDA-MB-231 (Breast Cancer)0.5Induces apoptosis via mitochondrial pathways
K562 (Leukemia)1Inhibits proliferation
HepG2 (Liver Cancer)10Induces cell cycle arrest and apoptosis

The most notable results were observed in MDA-MB-231 cells, where this compound exhibited an IC₅₀ value of 0.5 μM, indicating potent cytotoxicity .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Breast Cancer Cells : A study demonstrated that this compound effectively induced apoptosis in MDA-MB-231 cells. The treatment led to increased levels of acetylated histones and p53, suggesting that the compound disrupts normal cellular functions associated with survival and proliferation .
  • Impact on Drug Resistance : In another investigation, this compound was shown to affect DNA repair mechanisms in chronic myeloid leukemia (CML) cells by altering SIRT1's role in homologous recombination and non-homologous end joining pathways. This suggests that this compound may help overcome drug resistance by targeting these critical repair pathways .

Research Findings

Recent research has further elucidated the role of SIRT1 in cancer biology:

  • SIRT1's Dual Role : Depending on the tumor microenvironment and specific signaling pathways activated, SIRT1 can either promote tumor growth or inhibit it. This duality underscores the importance of precise targeting in therapeutic strategies involving SIRT1 inhibitors like this compound .
  • Combination Therapies : The potential for combination therapies using this compound with other anticancer agents is being explored. For instance, combining this compound with traditional chemotherapeutics may enhance overall efficacy by simultaneously targeting multiple pathways involved in cancer cell survival .

Properties

IUPAC Name

N-benzyl-2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O2S/c30-23-15-14-19-10-4-5-11-20(19)22(23)17-29-27-25(21-12-6-7-13-24(21)32-27)26(31)28-16-18-8-2-1-3-9-18/h1-5,8-11,14-15,17,30H,6-7,12-13,16H2,(H,28,31)/b29-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTIXRJWHKMWCH-STBIYBPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: The research highlights sesamin's potential to promote neurite outgrowth, particularly in the presence of insufficient nerve growth factor (NGF). How does JGB1741 contribute to understanding sesamin's mechanism of action?

A1: The study demonstrates that sesamin increases SIRT1 protein levels, a crucial regulator of neurogenesis []. To investigate whether SIRT1 activity is directly involved in sesamin's neuritogenic effects, researchers employed this compound, a specific SIRT1 inhibitor. By blocking SIRT1 activity with this compound, the researchers observed a significant reduction in sesamin's ability to promote neurite outgrowth. This finding suggests that sesamin's positive impact on neurogenesis is, at least in part, mediated through SIRT1 modulation. Essentially, this compound served as a critical tool to confirm the involvement of the SIRT1 pathway in sesamin's mechanism of action.

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